molecular formula C17H20N4S B1677200 Olanzapine CAS No. 132539-06-1

Olanzapine

Cat. No.: B1677200
CAS No.: 132539-06-1
M. Wt: 312.4 g/mol
InChI Key: KVWDHTXUZHCGIO-UHFFFAOYSA-N
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Description

  • Mechanism of Action

    Target of Action

    Olanzapine, an atypical antipsychotic, primarily targets multiple neuronal receptors in the brain. These include the dopamine receptors D1, D2, D3, and D4, the serotonin receptors 5HT2A, 5HT2C, 5HT3, and 5HT6, the alpha-1 adrenergic receptor, the histamine receptor H1, and multiple muscarinic receptors . The dopamine D2 receptor in the mesolimbic pathway is a key target, as it blocks dopamine from having a potential action at the post-synaptic receptor .

    Mode of Action

    This compound’s activity is achieved through its antagonistic effect on these receptors. By blocking these receptors, this compound inhibits the function and communication of these neurotransmitters . This interaction with its targets results in changes in neurotransmission, which can help regulate emotional responses and reduce the severity of mood instability .

    Biochemical Pathways

    This compound affects several biochemical pathways. It has been found to increase glucogenesis in the brain and muscle by upregulating glycogen phosphorylase and phosphorylating (inactivating) glycogen synthase in the respective target tissues . It also modulates numerous brain genes/proteins, some of which involve energy production . For instance, this compound upregulates pyruvate kinase, an enzyme that catalyzes the formation of pyruvate and ATP from phosphoenolpyruvate .

    Pharmacokinetics

    This compound demonstrates dose-dependent linear pharmacokinetics . It is highly metabolized, with about 7% of the drug excreted as unchanged in urine . Its half-life ranges from 21 to 54 hours, and its clearance ranges from 12 to 47 L/h . This compound is mainly metabolized by cytochrome P450 enzymes, specifically CYP1A2 and CYP2D6 . Its oral bioavailability is approximately 60%, influenced by first-pass metabolism .

    Result of Action

    The molecular and cellular effects of this compound’s action include cytotoxic and growth inhibitory activities against certain cell types . It also impairs glycogen synthesis and insulin signaling in certain muscle cells . These effects contribute to its therapeutic efficacy in managing conditions like schizophrenia and bipolar disorder .

    Action Environment

    Environmental factors, including genetic polymorphisms and lifestyle factors like smoking, can influence this compound’s action, efficacy, and stability . For instance, CYP1A2 expression, which can be influenced by smoking, has been associated with this compound plasma concentrations . Genetic polymorphisms in enzymes like CYP1A2 and CYP2D6 can also impact this compound’s pharmacokinetics and pharmacodynamics .

    Biochemical Analysis

    Biochemical Properties

    Olanzapine interacts with a range of different neurotransmitter receptors. It has high affinity for dopamine (D1, D2, D3, D4, D5), serotonin (5-HT2A, 5-HT2B, 5-HT2C), norepinephrine (α1-adrenergic), acetylcholine (m1, m2, m3, m4, m5), and histamine (H1) receptors . It shows mesolimbic selectivity and has a higher affinity for 5-HT than D receptors .

    Cellular Effects

    This compound affects the naturally occurring chemical messengers in the brain, like dopamine and serotonin . It has been reported to induce autophagy in the SH-SY5Y cell line, increasing autophagic flux, the number of autophagic vesicles, and the expression of autophagy-related genes (ATGs) . This compound also decreased the number of CBS-expressing cells and possibly reduced H2S synthesis in the hippocampus and striatum .

    Molecular Mechanism

    This compound acts on dopamine D2 receptors in the mesolimbic pathway as an antagonist, blocking the potential action of dopamine on postsynaptic receptors . This compound binds loosely to the receptor and dissociates readily, allowing normal dopamine neurotransmission .

    Temporal Effects in Laboratory Settings

    Dosage Effects in Animal Models

    In animal models, this compound reverses deficits in prepulse inhibition and startle reactivity produced by social isolation . It also reduces conditioned fear . The effects of this compound observed in rodent models were gender-dependent, dose-dependent, and duration-dependent .

    Metabolic Pathways

    This compound is metabolized by the cytochrome P450 system isoenzymes 1A2 and 2D6 . Drug metabolism may be increased or decreased by agents that induce (e.g., cigarette smoke) or inhibit (e.g., fluvoxamine or ciprofloxacin) CYP1A2 activity respectively .

    Transport and Distribution

    This compound has a large volume of distribution and is extensively bound by plasma proteins, albumin, and α1-acid glycoprotein . It is predominantly bound to albumin (90%) and α1-acid glycoprotein (77%) .

    Preparation Methods

    • Olanzapine is synthesized through various routes, involving reactions such as aryl bromination , alkylation , and cyclization .
    • Industrial production methods typically use efficient synthetic pathways to achieve high yields and purity.
  • Chemical Reactions Analysis

    • Olanzapine undergoes reactions such as oxidation , reduction , and substitution .
    • Common reagents include bromine , lithium aluminum hydride , and palladium catalysts .
    • Major products formed include different aryl rings and heterocycles .
  • Scientific Research Applications

    • Olanzapine has applications in psychiatry , neuroscience , and pharmacology .
    • It is studied for tourette syndrome , hyperactivity , and aggressive behavior .
    • Research explores its effects on dopamine , serotonin , and other neurotransmitter systems.
  • Comparison with Similar Compounds

    Biological Activity

    Olanzapine is an atypical antipsychotic medication primarily used to treat schizophrenia and bipolar disorder. Its biological activity is characterized by a complex interaction with various neurotransmitter receptors, leading to its therapeutic effects as well as side effects. This article explores the biological activity of this compound through receptor interactions, pharmacokinetics, case studies, and recent research findings.

    Receptor Binding Profile

    This compound exhibits a broad receptor binding profile, which significantly contributes to its pharmacological effects:

    • Dopamine Receptors : this compound has a high affinity for dopamine D2 and D4 receptors. In vivo studies indicate that it inhibits dopaminergic neurons in the A10 pathway, which is associated with the reward system, while sparing the A9 pathway, thus minimizing extrapyramidal side effects (EPS) commonly seen with typical antipsychotics .
    • Serotonin Receptors : It also binds effectively to serotonin 5-HT2A and 5-HT6 receptors, which play a role in mood regulation and psychotic symptoms. The antagonism of 5-HT2A receptors is particularly important for alleviating negative symptoms of schizophrenia .
    • Other Receptors : this compound interacts with muscarinic receptors (especially M1), α1-adrenergic receptors, and histamine H1 receptors, contributing to its side effect profile, including sedation and weight gain .

    Pharmacokinetics

    This compound is administered orally and is nearly completely absorbed. However, it has an oral bioavailability of approximately 60% due to first-pass metabolism. Key pharmacokinetic parameters include:

    ParameterValue
    Volume of Distribution16.4 ± 5.1 L/kg
    Half-LifeApproximately 33 hours
    Time to Maximum ConcentrationApproximately 6 hours
    Protein BindingHighly protein-bound (~93%)

    This compound undergoes extensive biotransformation primarily via CYP1A2 and UDP-glucuronosyltransferase pathways, resulting in several metabolites that are largely inactive .

    Case Studies

    • Case of Urinary Retention : A notable case involved a young female with schizophrenia who developed urinary retention after this compound treatment. This highlights the potential side effects associated with this compound, particularly its anticholinergic properties .
    • Aggressive Behavior in Alcohol Use Disorder : Another case study documented a 54-year-old male presenting aggressive behavior linked to alcohol use disorder, where this compound was used effectively to manage his psychiatric symptoms alongside other treatments .

    Recent Research Findings

    Recent studies have further elucidated the biological activity of this compound:

    • Oxidative Stress Response : Research indicates that this compound treatment may enhance cellular sensitivity to oxidative stress compared to other atypical antipsychotics like aripiprazole. This suggests that this compound may influence pro-apoptotic pathways through its effects on MAPK signaling pathways .
    • Gene Expression Studies : Studies have shown that this compound increases the expression of immediate early genes such as Fos in brain regions implicated in schizophrenia. This supports its effectiveness in treating both positive and negative symptoms of the disorder .

    Properties

    IUPAC Name

    2-methyl-4-(4-methylpiperazin-1-yl)-10H-thieno[2,3-b][1,5]benzodiazepine
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI

    InChI=1S/C17H20N4S/c1-12-11-13-16(21-9-7-20(2)8-10-21)18-14-5-3-4-6-15(14)19-17(13)22-12/h3-6,11,19H,7-10H2,1-2H3
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI Key

    KVWDHTXUZHCGIO-UHFFFAOYSA-N
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Canonical SMILES

    CC1=CC2=C(S1)NC3=CC=CC=C3N=C2N4CCN(CC4)C
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Formula

    C17H20N4S
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    DSSTOX Substance ID

    DTXSID9023388
    Record name Olanzapine
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    Molecular Weight

    312.4 g/mol
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Physical Description

    Solid
    Record name Olanzapine
    Source Human Metabolome Database (HMDB)
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    Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
    Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

    Solubility

    Partly miscible, Practically insoluble in water
    Record name Olanzapine
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    Mechanism of Action

    The activity of olanzapine is achieved by the antagonism of multiple neuronal receptors including the dopamine receptor D1, D2, D3 and D4 in the brain, the serotonin receptors 5HT2A, 5HT2C, 5HT3 and 5HT6, the alpha-1 adrenergic receptor, the histamine receptor H1 and multiple muscarinic receptors. As abovementioned, olanzapine presents a wide profile of targets, however, its antagonistic effect towards the dopamine D2 receptor in the mesolimbic pathway is key as it blocks dopamine from having a potential action at the post-synaptic receptor. The binding of olanzapine to the dopamine D2 receptors is easily dissociable and hence, it allows for a certain degree of dopamine neurotransmission. On the other hand, olanzapine acts in the serotonin 5HT2A receptors in the frontal cortex in a similar manner than the reported on dopamine D2 receptors. This determined effect allows for a decrease in adverse effects., The mechanism of action of olanzapine, as with other drugs having efficacy in schizophrenia, is unknown. However, it has been proposed that this drug's efficacy in schizophrenia is mediated through a combination of dopamine and serotonin type 2 (5HT2) antagonism. The mechanism of action of olanzapine in the treatment of acute manic or mixed episodes associated with bipolar I disorder is unknown.
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    Color/Form

    Yellow crystalline solid, Crystals from acetonitrile

    CAS No.

    132539-06-1
    Record name Olanzapine
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    Record name Olanzapine
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    Record name Olanzapine
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    Record name Olanzapine
    Source Human Metabolome Database (HMDB)
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    Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

    Melting Point

    189-195 °C, 195 °C
    Record name Olanzapine
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    URL https://www.drugbank.ca/drugs/DB00334
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    Record name Olanzapine
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    Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

    Retrosynthesis Analysis

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    Strategy Settings

    Precursor scoring Relevance Heuristic
    Min. plausibility 0.01
    Model Template_relevance
    Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
    Top-N result to add to graph 6

    Feasible Synthetic Routes

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